5-Chloro-1-benzofuran-3-carboxylic acid

Description

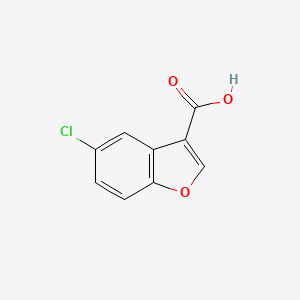

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEQTIZDAMRKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-31-6 | |

| Record name | 5-chloro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Chloro 1 Benzofuran 3 Carboxylic Acid and Its Analogues

Methodologies for Constructing the Benzofuran (B130515) Ring System

The formation of the benzofuran ring is the cornerstone of synthesizing 5-Chloro-1-benzofuran-3-carboxylic acid. Various synthetic routes have been developed, broadly categorized into classical cyclocondensation and intramolecular cyclization reactions, as well as modern transition-metal-catalyzed methods.

Cyclocondensation and intramolecular cyclization are foundational strategies for assembling the benzofuran scaffold. A common approach involves the reaction of phenols with α-haloketones. nih.gov This method can be a one-step process combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration, often promoted by a Lewis acid such as titanium tetrachloride. nih.gov For the synthesis of a 3-substituted benzofuran, the process typically begins with the O-alkylation of a phenol (B47542) with an α-haloketone, followed by an intramolecular cyclization. nih.gov

Intramolecular cyclization of o-alkynylphenols is another powerful technique for constructing the benzofuran ring. researchgate.net This method can be catalyzed by various metals or proceed under metal-free conditions. researchgate.net The versatility of this approach allows for the introduction of a variety of substituents on both the benzene (B151609) and furan (B31954) portions of the molecule. Gold-catalyzed cycloisomerization of o-alkynylphenols, for instance, can yield benzofuran-3(2H)-ones, which are valuable intermediates. researchgate.netchemistryviews.org

A one-pot, three-step procedure has been described for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.br This highlights the utility of combining multiple reaction types in a single pot to improve efficiency.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Phenols and α-haloketones | Titanium tetrachloride | 2- or 3-substituted benzofurans | nih.gov |

| o-Alkynylphenols | Gold(I) catalyst, Selectfluor | Benzofuran-3(2H)-ones | researchgate.netchemistryviews.org |

| Ethyl 2-chloromethylquinoline-3-carboxylate and Salicylaldehydes | K2CO3, then KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | scielo.br |

Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis and is widely applied to the construction of benzofurans. researchgate.net Palladium-catalyzed methods offer high efficiency and functional group tolerance.

One prominent strategy is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov This can be achieved using a dual palladium-copper catalytic system. nih.gov A variety of palladium catalysts and ligands can be employed to optimize this transformation.

Palladium-catalyzed C-H activation/oxidation tandem reactions represent another advanced approach. rsc.org For example, the reaction of 2-hydroxystyrenes with iodobenzenes can lead to the formation of benzofurans. rsc.org Additionally, palladium-catalyzed three-component cascade reactions involving iodoarene-tethered propargyl ethers, amines, and carbon monoxide have been developed to construct the benzofuran skeleton with an amide functionality. researchgate.net

Other metals have also been utilized in catalytic benzofuran synthesis. Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an oxygen-induced annulation, provides a route to benzofuran derivatives. nih.gov

| Catalytic System | Reaction Type | Starting Materials | Reference |

| Palladium/Copper | Sonogashira coupling and intramolecular cyclization | o-Iodophenols and terminal alkynes | nih.gov |

| Palladium | C-H activation/oxidation | 2-Hydroxystyrenes and iodobenzenes | rsc.org |

| Palladium | Three-component cascade carbonylation | Iodoarene-tethered propargyl ethers, amines, CO | researchgate.net |

| Ruthenium | C-H alkenylation and annulation | m-Hydroxybenzoic acids and alkynes | nih.gov |

Introduction of Halogen Substituents, with Specific Focus on 5-Chlorination and Other Halogenations

The introduction of a chlorine atom at the 5-position of the benzofuran ring is a critical step in the synthesis of this compound. This can be achieved either by starting with a pre-chlorinated phenol or by direct halogenation of the benzofuran intermediate.

Direct chlorination of benzofuran derivatives can be challenging due to the potential for multiple reaction pathways, including competing oxidation reactions. nih.gov For instance, the reaction of benzofuran with sodium hypochlorite (B82951) can be highly exothermic. nih.gov

A more controlled method for chlorination involves the use of N-chlorosuccinimide (NCS). A patent describes the chlorination of a 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate intermediate using NCS to introduce a chlorine atom at the 5-position. google.com This suggests that electrophilic aromatic substitution on an activated benzofuran ring can be a viable strategy for achieving the desired 5-chloro substitution.

The regioselectivity of halogenation is influenced by the existing substituents on the benzofuran ring. Electron-donating groups can direct the incoming electrophile to specific positions. In the synthesis of related compounds, the presence of an amino or acetamido group at the 4-position directs chlorination to the 5-position. google.com

Functionalization and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various standard methods. One effective procedure involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is known for its high yields and suppression of side products. organic-chemistry.org

Amide Formation: Amides can be synthesized from the carboxylic acid by reaction with an amine. youtube.comkhanacademy.org This transformation often requires the activation of the carboxylic acid. One approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with a primary or secondary amine. nih.govresearchgate.net This can be achieved at room temperature in good to excellent yields. nih.govresearchgate.net Another method involves first converting the carboxylic acid to an ammonium (B1175870) salt with ammonium carbonate, followed by thermal dehydration to yield the primary amide. libretexts.org For more complex amides, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are commonly used.

| Derivative | Reagents | Key Features | Reference(s) |

| Esters | DCC, DMAP | High yields, suppresses side products | organic-chemistry.org |

| Amides | N-chlorophthalimide, PPh3, Amine | In situ generation of activating agent, room temperature | nih.govresearchgate.net |

| Amides | Ammonium carbonate, heat | Forms primary amide via ammonium salt | libretexts.org |

| Amides | EDCI, HOBt, Amine | Common coupling reagents for diverse amines |

Multi-step Synthesis and Yield Optimization

One potential multi-step synthesis could begin with a substituted phenol, which is used to construct the benzofuran ring. For example, starting with 4-chlorophenol, a three-carbon unit containing a latent or protected carboxylic acid function could be introduced, followed by cyclization to form the 5-chlorobenzofuran (B1360139) ring system.

Alternatively, a synthetic sequence described in a patent for a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, provides valuable insights into a potential route. google.com This synthesis involves the cyclization of a substituted methyl benzoate (B1203000) to form a dihydrobenzofuran ring, followed by chlorination with NCS, and subsequent hydrolysis of both the ester and amide groups. google.com The reported three-step yield for this process is 41%. google.com

Yield optimization in such a multi-step synthesis involves several considerations:

Choice of Reagents and Catalysts: Selecting the most efficient and selective reagents for each transformation is paramount. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the yield and selectivity.

Reaction Conditions: Optimization of temperature, reaction time, solvent, and concentration of reactants is necessary to maximize product formation and minimize side reactions.

Purification Strategies: The patent for the related dihydrobenzofuran derivative highlights the advantage of avoiding column chromatography by designing steps where the product can be isolated through precipitation and washing, which is more amenable to large-scale production. google.com

By carefully selecting and optimizing each step, the synthesis of this compound and its analogues can be achieved in an efficient and scalable manner.

Biological Activities and Preclinical Investigations of 5 Chloro 1 Benzofuran 3 Carboxylic Acid Analogues

Antimicrobial Efficacy Studies

The antimicrobial properties of benzofuran (B130515) derivatives are well-documented, with studies indicating that the presence and position of halogen substituents on the benzofuran ring can significantly influence their activity. mdpi.comnih.gov

Analogues of 5-Chloro-1-benzofuran-3-carboxylic acid have been investigated for their efficacy against a variety of bacterial pathogens. Research has shown that certain halogenated derivatives of 3-benzofurancarboxylic acid exhibit notable activity, particularly against Gram-positive bacteria. mdpi.comnih.govnih.gov

In a study evaluating a series of synthesized halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid, compounds with di-halogen substitutions on the acetyl group demonstrated activity against a panel of Gram-positive cocci. mdpi.comnih.gov Specifically, compounds designated as III, IV, and VI were active against multiple strains of Staphylococcus aureus, as well as Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. mdpi.com The minimum inhibitory concentrations (MIC) for these compounds ranged from 50 to 200 μg/mL. mdpi.comnih.gov It was noted that the introduction of a halogen into the benzofuran structure was crucial for the appearance of microbiological activity, as the unsubstituted parent esters were inactive. mdpi.comnih.gov

While activity against Gram-positive bacteria has been more consistently observed, the efficacy of these analogues against Gram-negative bacteria appears to be more limited in the reviewed studies. Further research is needed to fully elucidate the spectrum of antibacterial activity.

| Compound Analogue | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Analogue III | Gram-positive cocci | 50-200 |

| Analogue IV | Gram-positive cocci | 50-200 |

| Analogue VI | Gram-positive cocci | 50-200 |

The antifungal potential of benzofuran derivatives has also been a significant area of investigation. nih.govsci-hub.se Studies have shown that analogues of this compound can exhibit inhibitory effects against pathogenic yeasts, including Candida albicans. mdpi.comnih.gov

In the same study of halogenated 3-benzofurancarboxylic acid derivatives, compounds that included a halogen in the aromatic ring, such as compounds III and VI, demonstrated antifungal activity. mdpi.comnih.gov These derivatives were active against Candida albicans and Candida parapsilosis with a reported MIC of 100 μg/mL. mdpi.comnih.gov Another study highlighted that a methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate also showed antifungal activity in addition to cytotoxic effects. mdpi.comnih.gov The combination of a chloro di-substituted benzofuran ring with an unsubstituted benzylidene was also found to exhibit greater antifungal activity against Candida albicans compared to other members in a series of benzofuran-3-carbohydrazide derivatives. rsc.org

| Compound Analogue | Fungal Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Analogue III | Candida albicans | 100 |

| Analogue III | Candida parapsilosis | 100 |

| Analogue VI | Candida albicans | 100 |

| Analogue VI | Candida parapsilosis | 100 |

Antineoplastic and Antiproliferative Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzofuran derivatives have emerged as a promising scaffold for this purpose. nih.govnih.gov The inclusion of halogen atoms, such as chlorine, in the benzofuran structure has been shown to significantly enhance cytotoxic activities. nih.gov

Analogues of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.gov

For instance, certain benzofuran-based carboxylic acids have been evaluated for their antiproliferative action against human breast cancer cell lines, MCF-7 and MDA-MB-231. acs.org One derivative, in particular, was found to be the most effective against MDA-MB-231 with an IC50 value of 2.52 μM, which is comparable to the reference drug doxorubicin (B1662922) (IC50 = 2.36 μM). rsc.org This compound was also shown to arrest the cell cycle at the G2-M phase. rsc.org

In another study, new derivatives of benzofurans were synthesized and evaluated for their cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov Several brominated derivatives showed significant cytotoxic activity against all tested cell lines. nih.gov For example, a bromo derivative designated as compound VIII was particularly cytotoxic towards K562 and HL-60 leukemic cell lines with IC50 values of 5.0 μM and 0.1 μM, respectively. nih.gov

| Compound Analogue | Cancer Cell Line | Activity (IC50 in μM) |

|---|---|---|

| Benzofuran carboxylic acid derivative | MDA-MB-231 (Breast) | 2.52 |

| Compound VIII (Bromo derivative) | K562 (Leukemia) | 5.0 |

| Compound VIII (Bromo derivative) | HL-60 (Leukemia) | 0.1 |

Beyond direct cytotoxicity, analogues of this compound can exert their anticancer effects by modulating the activity of enzymes that are crucial for cancer progression.

One area of investigation has been the inhibition of carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and XII. acs.org A study on benzofuran-based carboxylic acids found that several derivatives acted as submicromolar inhibitors of hCA IX, with KI values as low as 0.56 μM. acs.org These compounds also showed good selective inhibitory action toward hCA IX over the off-target isoforms hCA I and II. acs.org

Other research has pointed to the potential for benzofuran derivatives to inhibit enzymes such as urokinase-type plasminogen activator (uPA), which is involved in tumor invasion and metastasis. The addition of a benzofuran group to an amiloride (B1667095) derivative resulted in a compound with higher potency and cytotoxicity (Ki = 183 nM). nih.gov

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. nih.gov Benzofuran derivatives have been explored for their anti-inflammatory properties. nih.govnih.gov

A study focused on new heterocyclic/benzofuran hybrids investigated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com One of the synthesized piperazine/benzofuran hybrids, compound 5d, exhibited an excellent inhibitory effect on the generation of NO with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. mdpi.com Further in vivo studies with this compound in an endotoxemia mouse model indicated that it could reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and tissues. mdpi.com The anti-inflammatory mechanism of this compound was suggested to be related to the NF-κB and MAPK signaling pathways. mdpi.com

Antiviral Properties

Analogues of this compound belong to the broader class of benzofuran derivatives, which have been a subject of significant research for their potential therapeutic applications, including antiviral activity. researchgate.netrsc.orgscilit.com These compounds have been evaluated against a variety of DNA and RNA viruses. nih.gov

One area of investigation involves the role of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing type I interferons (IFN-I) and mounting an innate immune response against viral infections. nih.gov Certain benzofuran derivatives have been identified as STING-dependent immunostimulatory compounds, demonstrating their potential as host-targeting inhibitors of viruses like human coronaviruses. nih.gov For instance, some derivatives have shown the ability to inhibit SARS-CoV-2 replication at nanomolar concentrations in specific cell lines. nih.gov The antiviral effect is linked to their ability to induce IFN-I expression, a key component of the host's defense mechanism. nih.gov

Specific synthetic derivatives have demonstrated targeted activity against particular viruses. For example, compounds such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, exhibited activity against the influenza A virus in MDCK cells. nih.gov The broad-spectrum potential of these compounds is an active area of research, with studies exploring their efficacy against viruses such as Coxsackievirus B3 (CVB3) and various human coronaviruses (HCoVs). nih.gov

Table 1: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Analogue | Target Virus | Cell Line | Reported Activity |

|---|---|---|---|

| Benzofuran Derivatives | Human Coronavirus 229E | BEAS-2B, MRC-5 | EC50 values in the µM range. nih.gov |

| Benzofuran Derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition at nanomolar concentrations. nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity observed. nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity observed. nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Specific activity observed. nih.gov |

Antioxidant Capacity and Mechanisms

Benzofuran derivatives, including analogues of this compound, are recognized for their antioxidant properties. researchgate.netrsc.org Their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation has been documented in several studies. nih.gov The antioxidant potential of these compounds is a key aspect of their broader biological activity profile. nih.gov

The mechanisms underlying the antioxidant activity of benzofuran derivatives are multifaceted. Theoretical studies using density functional theory (DFT) have explored three primary mechanisms: hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The predominant mechanism often depends on the solvent environment; HAT is generally favored in the gas phase and non-polar solutions, while SPLET is more likely in polar environments. scholarena.com The chemical structure of the benzofuran analogue, particularly the nature and position of substituents, plays a critical role. For example, electron-donating groups can decrease the ionization potential, facilitating electron donation, while electron-withdrawing groups can lower bond dissociation enthalpies, aiding in hydrogen atom transfer. scholarena.com

Experimental evaluations often employ in vitro assays to quantify antioxidant capacity. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to determine the concentration at which 50% of DPPH radicals are neutralized (IC50), with a lower IC50 value indicating stronger antioxidant properties. researchgate.net For instance, a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that a compound with a hydroxyl (-OH) substitution exhibited appreciable antioxidant activity, showing 62% inhibition of lipid peroxidation and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov Another study highlighted that certain isobenzofuran-1(3H)-one analogues showed antioxidant activity up to 10 times more potent than the standard antioxidant, ascorbic acid, in a DPPH assay. nih.gov

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Analogue | Assay | Activity |

|---|---|---|

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (Compound 1j) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition at 100 µM. nih.gov |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM. nih.gov |

| Isobenzofuran-1(3H)-one analogue (Compound 28f) | DPPH Radical Scavenging | IC50 value 10-fold lower than ascorbic acid. nih.gov |

| Isobenzofuran-1(3H)-one analogue (Compound 28k) | DPPH Radical Scavenging | IC50 value 8-fold lower than ascorbic acid. nih.gov |

Other Reported Biological Activities (e.g., Enzyme Inhibition)

Beyond their antiviral and antioxidant properties, analogues of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as scaffolds for developing targeted therapeutics.

One significant area of research is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. cardiff.ac.uk Benzofuran-based sulfonamides have been designed and synthesized as topical carbonic anhydrase inhibitors. acs.org Certain novel benzenesulfonamides have demonstrated potent, low nanomolar to subnanomolar inhibition of tumor-associated CA isoforms IX and XII, while showing moderate inhibition of cytosolic isoforms I and II. nih.gov Benzoxaborole derivatives have also been identified as effective inhibitors of several human CA isoforms. nih.gov

Another enzyme target is urease, the inhibition of which is relevant for treating infections caused by urease-producing bacteria. A series of benzofuran-based-thiazolidinone analogues were synthesized and showed varying degrees of urease inhibitory activity. nih.gov Several compounds in this series exhibited significant inhibition with IC50 values substantially better than the standard drug, thiourea. For example, one analogue reported an IC50 value of 1.2 ± 0.01 µM, compared to 21.40 ± 0.21 µM for thiourea. nih.gov

Furthermore, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in oncogenic processes. lookchem.com X-ray crystallography studies have revealed that the carboxylic acid and amino groups of these inhibitors form key salt-bridge and hydrogen bond interactions within the ATP binding pocket of the enzyme. lookchem.com Certain benzofuran derivatives have also been found to inhibit chorismate mutase, an enzyme essential for bacteria, suggesting potential for developing new antitubercular agents. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Benzofuran Analogues

| Compound Class/Analogue | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Benzofuran-based-thiazoldinone (Compound 1) | Urease | 1.2 ± 0.01 µM. nih.gov |

| Benzofuran-based-thiazoldinone (Compound 3) | Urease | 2.20 ± 0.01 µM. nih.gov |

| Benzofuran-based-thiazoldinone (Compound 5) | Urease | 1.40 ± 0.01 µM. nih.gov |

| Benzofuran-2-carboxylic acid derivatives | Pim-1 Kinase | Potent inhibition demonstrated. lookchem.com |

| Benzenesulfonamides | Carbonic Anhydrase IX | 1.5 to 38.9 nM range. nih.gov |

| Benzenesulfonamides | Carbonic Anhydrase XII | 0.8 to 12.4 nM range. nih.gov |

| Benzofuran derivatives | Chorismate Mutase | 64–65% in vitro inhibition at 30 mM. nih.gov |

Structure Activity Relationship Sar Studies of Halogenated Benzofuran 3 Carboxylic Acids

Influence of Halogenation Pattern on Bioactivity (e.g., Chloro, Bromo, Fluoro Substitutions)

The introduction and positioning of halogen atoms on the benzofuran (B130515) ring are critical determinants of biological activity. nih.gov Halogenation can significantly modulate a compound's physicochemical properties, such as lipophilicity, electron distribution, and metabolic stability, thereby influencing its interaction with biological targets. nih.gov

Research has shown that the presence of a halogen is often essential for conferring or enhancing bioactivity. For instance, in a study of 3-benzofurancarboxylic acid derivatives, unsubstituted esters showed no microbiological activity, whereas the introduction of a halogen into the benzofuran structure was necessary to elicit a response against Gram-positive cocci. mdpi.comnih.gov Specifically, derivatives containing a halogen in the aromatic ring also demonstrated antifungal activity. mdpi.comnih.gov

The type and position of the halogen also matter. In a series of 5-(substituted benzyloxy)-2-arylbenzofuran-3-carboxylic acids evaluated as TMEM16A inhibitors, compounds with fluoro or bromo groups generally exhibited better inhibition compared to those with chloro or iodo substituents. nih.gov In another study on compounds with osteoblast differentiation-promoting activity, the introduction of a halogen like chlorine at the 5-position resulted in moderate activity. jst.go.jpresearchgate.net Interestingly, an electron-withdrawing chlorine atom, which is similar in size to a methyl group, enhanced osteogenic activity, whereas fluorine, despite being a more potent electron-withdrawing group, markedly reduced this activity. researchgate.net

The position of the halogen is a crucial factor. The substitution of a halogen on the N-phenyl ring of certain benzofuran derivatives is considered beneficial for cytotoxic properties due to their hydrophobic and electron-donating character. nih.gov Maximum anticancer activities have often been recorded when a halogen atom is placed at the para position of an N-phenyl ring substituent. nih.gov For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.gov

| Compound Series | Halogen Substitution | Observed Bioactivity | Reference |

|---|---|---|---|

| 3-Benzofurancarboxylic acid derivatives | Halogen on aromatic ring (e.g., Chloro, Bromo) | Required for antimicrobial and antifungal activity | mdpi.comnih.gov |

| 5-(substituted benzyloxy)-2-arylbenzofuran-3-carboxylic acids | Fluoro or Bromo | Better TMEM16A inhibition compared to Chloro or Iodo | nih.gov |

| 3,5-disubstituted benzofurans | 5-Chloro | Enhanced osteogenic activity compared to methyl | researchgate.net |

| 3,5-disubstituted benzofurans | Fluorine | Reduced osteogenic activity | researchgate.net |

| 3-Bromomethyl-benzofuran | 3-Bromomethyl | Significant cytotoxicity against leukemia cells | nih.gov |

Role of the Carboxylic Acid Functional Group and its Ester/Amide Derivatives

The carboxylic acid group at the C-3 position is a key pharmacophoric element, often essential for target interaction. lookchem.comwiley-vch.de It can act as a hydrogen bond donor and acceptor, and being typically ionized at physiological pH, it can form critical salt-bridge interactions with amino acid residues like lysine (B10760008) in protein binding pockets. lookchem.comwiley-vch.de

The indispensability of the free carboxylic acid has been demonstrated in several studies. For instance, in the development of calcium-activated chloride channel (CaCC) inhibitors based on the 5-(substituted benzyloxy)-2-arylbenzofuran-3-carboxylic acid scaffold, compounds with the free carboxylic acid group displayed significant inhibition. nih.gov In stark contrast, fifteen corresponding ester analogs were synthesized and assayed, and none showed any TMEM16A inhibition, highlighting the absolute requirement of the carboxyl group for this specific activity. nih.gov Similarly, in the discovery of novel Pim-1 kinase inhibitors, the 2-carboxylic acid group was found to mediate a crucial salt-bridge interaction with a lysine residue (K67) and hydrogen bonds with other residues in the binding site. lookchem.com

However, in some contexts, the carboxylic acid can be detrimental to activity. In a study on osteoblast differentiation, the presence of a carboxylic acid group at the 5-position markedly reduced osteoblastogenic activity. jst.go.jpresearchgate.net This suggests that ionizable groups may not be suitable for the specific interactions required for that target. researchgate.net

Converting the carboxylic acid to its ester or amide derivatives is a common medicinal chemistry strategy to modulate properties like cell permeability and metabolic stability. wiley-vch.de The synthesis of various amide and ester derivatives of benzofuran carboxylic acids has been pursued to explore their potential as antimicrobial and anticancer agents. researchgate.netnih.govnih.gov Amide derivatives of benzodifuran-2-carboxylic acid, for example, were synthesized and screened for antimicrobial activity. nih.gov This derivatization can lead to compounds with altered biological profiles, though often at the cost of the specific interactions mediated by the free acid. nih.gov

| Scaffold | Functional Group | Target/Activity | Result | Reference |

|---|---|---|---|---|

| 5-(substituted benzyloxy)-2-arylbenzofuran | 3-Carboxylic Acid | TMEM16A Inhibition | Significant inhibition observed | nih.gov |

| 5-(substituted benzyloxy)-2-arylbenzofuran | 3-Carboxylic Acid Ester | TMEM16A Inhibition | No inhibition observed | nih.gov |

| Benzofuran | 5-Carboxylic Acid | Osteoblast Differentiation | Markedly reduced activity | jst.go.jpresearchgate.net |

| Benzofuran | 2-Carboxylic Acid | Pim-1 Kinase Inhibition | Forms crucial salt-bridge and hydrogen bonds | lookchem.com |

Impact of Substituents at Various Positions (e.g., C-2, C-5, C-7) on Pharmacological Profiles

Substituents at positions other than C-3 also play a pivotal role in defining the pharmacological profile of benzofuran-3-carboxylic acids.

C-2 Position: Substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The introduction of ester or heterocyclic rings at this position can significantly influence the compound's selectivity toward cancer cells. nih.gov In a series of TMEM16A inhibitors, compounds with a naphthyl group at the C-2 position of the benzofuran showed better inhibition than those with tolyl or anisyl groups. nih.gov

C-5 Position: The C-5 position is frequently modified to explore interactions with target proteins. In the development of Pim-1 inhibitors based on a benzofuran-2-carboxylic acid core, hydrophobic interactions between a substituent at the 5-position and a hydrophobic pocket were found to contribute significantly to binding. lookchem.com Groups such as bromo, trifluoromethyl, or trifluoromethoxy at C-5 were well-tolerated and resulted in potent inhibitors. lookchem.com For osteoblast differentiation-promoting agents, introducing electron-withdrawing groups like halogens or a nitrile group at the 5-position led to moderate activity, while a strong electron-withdrawing trifluoromethyl group reduced activity. jst.go.jp

C-7 Position: The C-7 position has also been identified as a key site for modification. The introduction of a hydroxyl group at C-7, creating a hydrogen bond donor, was shown to improve the anticancer activity of tubulin polymerization inhibitors. nih.gov In another example, replacing a methoxy (B1213986) group at the C-7 position of a benzofuran-2-carboxylic acid Pim-1 inhibitor with an extended linker containing a basic moiety was explored to capture additional interactions within the target's binding site. lookchem.com

| Position | Substituent | Scaffold/Target | Impact on Activity | Reference |

|---|---|---|---|---|

| C-2 | Ester or heterocyclic rings | Anticancer | Crucial for cytotoxic activity | nih.gov |

| C-2 | Naphthyl group | TMEM16A Inhibition | Better inhibition than tolyl or anisyl groups | nih.gov |

| C-5 | Bromo, Trifluoromethyl | Pim-1 Inhibition | Potent inhibition via hydrophobic interactions | lookchem.com |

| C-5 | Halogen, Nitrile | Osteoblast Differentiation | Moderate activity | jst.go.jp |

| C-7 | Hydroxyl group | Anticancer (Tubulin inhibition) | Improved anticancer activity | nih.gov |

Exploration of Bioisosteric Replacements within the Benzofuran Core

Bioisosteric replacement is a strategy used in drug design to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.

For the carboxylic acid group itself, several well-established bioisosteres exist. The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres, maintaining comparable acidity (pKa ≈ 4.5–4.9) to carboxylic acids while offering greater lipophilicity. drughunter.com Tetrazoles have successfully replaced carboxylic acids in numerous approved drugs. drughunter.comnih.gov Other bioisosteres for carboxylic acids include acyl sulfonamides and hydroxyisoxazoles, which can mimic the hydrogen-bonding properties of the carboxylate while altering physicochemical properties and metabolic stability. nih.gov

While direct bioisosteric replacement of the benzofuran core in the context of 3-carboxylic acids is less commonly documented, related heterocyclic systems have been explored. For example, a thieno[2,3-b]pyridine (B153569) derivative was found to have remarkably similar bioisosteric substructures to a bioactive benzofuran compound, suggesting that the thieno[2,3-b]pyridine scaffold could serve as a potential bioisostere for the benzofuran core in certain applications. nih.gov Thieno[2,3-b]furan-5-carboxylic acid itself is used as a building block for more complex heterocyclic compounds, and its derivatives are studied for biological activities, indicating the potential for exploring such fused ring systems as alternatives to the benzofuran nucleus. These replacements can alter the core electronics, geometry, and metabolic profile of the parent molecule, potentially leading to new pharmacological profiles.

Mechanistic Insights into the Biological Action of Benzofuran 3 Carboxylic Acid Derivatives in Vitro

Identification of Molecular Targets (e.g., DsbA, Carbonic Anhydrase)

In vitro investigations have successfully identified several key protein targets for benzofuran-3-carboxylic acid derivatives, including enzymes critical for bacterial virulence and human physiological processes.

Carbonic Anhydrase (CA): Certain benzofuran-based carboxylic acids have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX. nih.govnih.gov This enzyme plays a crucial role in regulating pH, and its upregulation in hypoxic tumors is linked to tumor progression and survival. nih.gov The carboxylic acid moiety is a versatile chemotype for CA inhibitors, capable of interacting with the enzyme's active site in several ways, such as coordinating with the zinc ion or anchoring to the zinc-bound water molecule. nih.govacs.org Novel benzofuran (B130515) derivatives featuring benzoic or hippuric acid moieties have shown potent and selective inhibitory action against hCA IX. nih.govnih.gov

DsbA: The thiol-disulfide oxidoreductase enzyme DsbA, found in the periplasm of Gram-negative bacteria, is another identified target. nih.gov DsbA is essential for the correct folding of many virulence factors, making it an attractive target for the development of anti-virulence therapeutics. nih.gov A fragment-based drug discovery approach led to the identification of 2-(6-bromobenzofuran-3-yl)acetic acid as a compound with affinity for Escherichia coli DsbA (EcDsbA). nih.gov Structural studies have shown that these inhibitors bind to a hydrophobic groove adjacent to the Cys-Pro-His-Cys (CPHC) active site, which is crucial for the enzyme's function. nih.gov

Calcium-Activated Chloride Channels (CaCCs): Derivatives of 5-benzyloxy-2-arylbenzofuran-3-carboxylic acid have been identified as inhibitors of Transmembrane protein 16A (TMEM16A), which functions as a calcium-activated chloride channel (CaCC). nih.govnih.gov These channels are integral to a variety of physiological processes, including epithelial secretion and smooth muscle contraction. nih.govnih.gov

In Vitro Enzyme Inhibition Kinetics and Binding Assays

The interaction between benzofuran-3-carboxylic acid derivatives and their molecular targets has been quantified through various in vitro assays, providing detailed insights into their inhibitory potency and binding characteristics.

Carbonic Anhydrase Inhibition: Enzyme inhibition assays have been used to determine the inhibition constants (Kᵢ) of novel benzofuran-based carboxylic acids against several hCA isoforms. A study demonstrated that derivatives featuring a benzoic acid moiety effectively inhibited the primary antitumor target, hCA IX, with Kᵢ values ranging from 0.56 to 5.1 μM. nih.gov Compounds 9b , 9e , and 9f emerged as particularly potent, submicromolar inhibitors of hCA IX. nih.govnih.gov In contrast, derivatives containing a hippuric acid moiety showed more moderate inhibition of this isoform. nih.govacs.org These studies highlight a selective inhibitory profile against the target hCA IX over the off-target cytosolic isoforms hCA I and II. nih.gov

Inhibition Constants (Kᵢ) of Benzofuran Derivatives Against hCA Isoforms

| Compound | Tail | Linker Moiety | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |

|---|---|---|---|---|---|---|

| 9b | 2-Methylbenzofuran | m-benzoic acid | 2.0 | 4.3 | 0.91 | 2.5 |

| 9e | 5-Bromobenzofuran | m-benzoic acid | >100 | 37.5 | 0.79 | 2.3 |

| 9f | 5-Bromobenzofuran | p-benzoic acid | >100 | 34.2 | 0.56 | 7.2 |

| 11a | 2-Methylbenzofuran | Hippuric acid | 58.3 | 25.8 | 35.7 | 45.1 |

| 11b | 5-Bromobenzofuran | Hippuric acid | >100 | 67.1 | 19.0 | 88.4 |

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

TMEM16A/CaCC Inhibition: The inhibitory activity of thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids against TMEM16A was evaluated using short-circuit current measurements and a YFP fluorescence plate reader assay to determine IC₅₀ values. nih.govnih.gov The presence of a free carboxylic group was found to be essential for significant inhibition. nih.gov Several compounds exhibited excellent inhibition with IC₅₀ values under 6 μM. nih.govnih.gov

TMEM16A Inhibitory Activity of Selected Benzofuran-3-Carboxylic Acid Derivatives

| Compound | R¹ | R² | IC₅₀ (μM) |

|---|---|---|---|

| B02 | H | 4-F | 5.4 ± 1.1 |

| B13 | 2,6-diF | 4-Cl | 4.5 ± 1.5 |

| B21 | 2-Cl | 2-Naphthyl | 4.6 ± 1.2 |

| B23 | 2,4-diCl | 2-Naphthyl | 4.1 ± 1.0 |

| B25 | 2,6-diF | 2-Naphthyl | 2.8 ± 1.3 |

| B27 | 4-CN | 2-Naphthyl | 3.5 ± 0.9 |

| B28 | 4-NO₂ | 2-Naphthyl | 3.2 ± 0.8 |

| B29 | 3,5-diNO₂ | 2-Naphthyl | 5.1 ± 1.4 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov

Protein Binding Assays: The binding ability of benzofuran derivatives to proteins has also been explored. Fluorescence spectroscopy was used to determine the binding affinity of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA), a model protein. nih.gov The quenching of BSA's intrinsic fluorescence upon the addition of the ligands indicated the formation of a complex, allowing for the calculation of dissociation constants (kD). nih.gov

Cellular Pathway Modulation and Signaling Events (e.g., Calcium Mobilization)

By interacting with specific molecular targets, benzofuran-3-carboxylic acid derivatives can modulate key cellular pathways and signaling events. A prominent example is their influence on calcium-related signaling through the inhibition of CaCCs.

The transmembrane protein TMEM16A is a key component of CaCCs, which are activated by an increase in intracellular calcium concentration. nih.govnih.gov By inhibiting TMEM16A, benzofuran derivatives directly interfere with this signaling pathway. nih.gov This inhibition prevents the chloride ion flux that would normally occur in response to calcium mobilization, thereby disrupting physiological processes that depend on this mechanism, such as transepithelial ion transport. nih.govnih.gov The drug amiodarone, which possesses a benzofuran core, is known to cause alterations in calcium homeostasis, further highlighting the role of this class of compounds in modulating calcium-dependent cellular events. mdpi.com

Computational Chemistry and Molecular Modeling of Benzofuran 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and predict a range of electronic and spectroscopic properties. nih.govresearchgate.net

Electronic Properties: A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electrical transport properties. nih.govacs.org A smaller HOMO-LUMO gap suggests higher reactivity. For the parent compound, 1-benzofuran-2-carboxylic acid, DFT calculations have determined the HOMO and LUMO energies, providing insights into its reactivity. researchgate.net Similar calculations for 5-Chloro-1-benzofuran-3-carboxylic acid would elucidate how the chloro-substitution impacts its electronic profile.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These maps use a color spectrum to indicate electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Interactive Table: Key Electronic Properties Calculated by DFT for Benzofuran Carboxylic Acids

Vibrational Properties: Theoretical vibrational frequencies are calculated using DFT and are often compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This comparison helps in the complete assignment of vibrational modes of the molecule. nih.gov Discrepancies between theoretical (gas phase) and experimental (solid state) values are expected but can be minimized using scaling factors. nih.gov Such analysis for this compound would confirm its structural features and the vibrational impact of its functional groups.

Molecular Docking Simulations for Receptor Interactions and Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is crucial for understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The results are often expressed as a docking score or binding affinity, which estimates the strength of the interaction; more negative values typically indicate a more stable complex. nih.gov

For benzofuran derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. For instance, benzofuran-carboxylic acids have been studied for their inhibitory effects against cancer-related proteins. nih.govresearchgate.net Other studies have docked benzofuran compounds into the active sites of receptors like dihydrofolate reductase (DHFR) to investigate antibacterial potential. nih.gov

In the context of this compound, docking simulations would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein receptor.

Simulation: Placing the ligand in the binding site of the receptor and sampling different conformations and orientations.

Scoring and Analysis: Calculating the binding affinity for each pose and analyzing the key amino acid residues involved in the interaction. researchgate.net

This approach can screen for potential protein targets and provide a structural basis for the compound's observed biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The goal is to create a predictive model that can estimate the activity of novel, unsynthesized compounds. derpharmachemica.com

QSAR models are built using molecular descriptors, which are numerical values representing the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. scienceforecastoa.com A dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. derpharmachemica.com

For benzofuran derivatives, QSAR studies have been conducted to predict activities such as anticancer and antihistaminic effects. derpharmachemica.comnih.gov These studies have shown that the presence and position of substituents, including halogens like chlorine, can significantly influence biological activity. nih.gov The addition of a chlorine atom can enhance binding affinity through "halogen bonding," an interaction between the electrophilic halogen and a nucleophilic site on the receptor. nih.gov

A QSAR model for a series of compounds including this compound would correlate its structural descriptors with a specific biological activity, helping to refine its structure for improved potency. nih.gov

Interactive Table: Common Descriptors in QSAR Studies

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein flexibility, and the stability of binding interactions. lew.ro

For a system involving this compound bound to a receptor, an MD simulation would typically start with the best-docked pose. The simulation would then monitor key parameters over nanoseconds:

Root Mean Square Deviation (RMSD): Tracks the deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. The system is considered to have reached equilibrium when the RMSD plot flattens. lew.ro

Radius of Gyration (Rg): Measures the compactness of the protein structure over time.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues within the protein, highlighting which parts of the receptor are most affected by ligand binding. lew.ro

MD simulations can also explore the conformational preferences of the ligand itself, such as the rotation of the carboxylic acid group, and how solvation affects its stability. nih.gov This dynamic information is crucial for a comprehensive understanding of the binding mechanism and the thermodynamic properties of the interaction. lew.ro

Applications in Advanced Organic Synthesis and Chemical Development

Role as Versatile Synthetic Intermediates and Building Blocks

5-Chloro-1-benzofuran-3-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly those with potential biological activities. Its structural features, including the benzofuran (B130515) core, the carboxylic acid group, and the chlorine substituent, provide multiple reactive sites for further chemical modifications. The benzofuran nucleus is a common scaffold in many biologically active compounds, and the presence of the chlorine atom can influence the electronic properties and metabolic stability of the final products.

The carboxylic acid functional group at the 3-position is particularly important as it allows for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, enabling the attachment of diverse functionalities and the construction of larger molecular architectures. For instance, researchers have synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives starting from related precursors, highlighting the utility of the chloro-substituted phenyl moiety in building novel heterocyclic systems with antioxidant properties.

Furthermore, the benzofuran ring itself can be subject to various reactions. For example, halogenation, nitration, and acylation reactions can introduce additional functional groups onto the aromatic part of the molecule, leading to a diverse range of derivatives. The synthesis of various halogenated derivatives of 3-benzofurancarboxylic acids has been reported, where the starting materials were elaborated to introduce bromo and chloro substituents, ultimately leading to compounds with antimicrobial and antifungal activities mdpi.com. This demonstrates the role of the core structure as a template for generating new chemical entities.

The versatility of this compound and its analogs as synthetic intermediates is further underscored by their use in the preparation of compounds targeting a variety of biological targets. The benzofuran scaffold is a key component in numerous natural products and synthetic compounds that exhibit antiviral, antibacterial, anti-inflammatory, and antimitotic activities acs.org. The ability to readily modify the core structure of this compound makes it a valuable building block for medicinal chemists and organic synthesists.

Integration into Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The benzofuran scaffold, including derivatives like this compound, is well-suited for FBDD approaches due to its relatively simple structure, drug-like properties, and the presence of vectors for chemical elaboration.

The benzofuran core can serve as a central fragment that occupies a specific binding pocket of a target protein. The carboxylic acid group at the 3-position and the chlorine atom at the 5-position provide opportunities for synthetic modifications to improve binding affinity and selectivity. For example, the carboxylic acid can be converted to an amide to introduce new hydrogen bond donors and acceptors, while the chloro-substituent can be replaced or used to explore interactions with hydrophobic pockets in the target protein.

The successful application of FBDD often relies on the availability of a diverse set of fragments. The synthetic accessibility of a wide range of substituted benzofurans, including this compound, makes this class of compounds an attractive addition to fragment libraries for screening against various biological targets.

Synthesis of Compound Libraries and Analogues for Drug Discovery

The generation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. This compound is an excellent starting material for the synthesis of focused libraries of benzofuran derivatives. Its reactive handles allow for the systematic introduction of diverse chemical functionalities, leading to a collection of structurally related compounds with a range of physicochemical properties and potential biological activities.

A key strategy for library synthesis is diversity-oriented synthesis (DOS), which aims to create structurally diverse and complex molecules from simple starting materials. A study by Elofsson and colleagues demonstrated an efficient protocol for the preparation of libraries based on 3-carboxy-2-aryl benzofuran scaffolds. acs.orgacs.org Although not starting with the 5-chloro derivative, their work provides a clear blueprint for how such libraries can be constructed. The process involves the synthesis of a core benzofuran-3-carboxylic acid structure, which is then elaborated through amide couplings with a variety of amines to generate a library of carboxamides acs.org.

The following table illustrates a general approach to generating a compound library from a benzofuran-3-carboxylic acid core, which could be applied to the 5-chloro analog:

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Formation of Benzofuran-3-carboxylate | Salicylaldehyde, Ethyl 2-diazoacetate, HBF4·OEt2 | Ethyl benzofuran-3-carboxylate |

| 2 | Hydrolysis | NaOH, THF/Methanol/Water | Benzofuran-3-carboxylic acid |

| 3 | Amide Coupling | Various amines, Coupling agents (e.g., TBTU) | Library of benzofuran-3-carboxamides |

This modular approach allows for the rapid generation of a large number of analogs by simply varying the amine component in the final step. The resulting library can then be screened for activity against a range of biological targets. The chlorine atom on the 5-position of the starting material would be incorporated into all library members, potentially conferring specific properties such as increased metabolic stability or enhanced binding affinity.

The synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has also been reported, showcasing how the benzofuran core can be integrated into more complex heterocyclic systems to generate structural diversity for drug discovery programs nih.gov.

Applications in Analytical Chemistry (e.g., HPLC Methods for Related Compounds)

In the development and quality control of pharmaceuticals and other chemical products, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For a compound like this compound and its derivatives, reversed-phase HPLC (RP-HPLC) would be a common and effective analytical method.

In a typical RP-HPLC setup for a benzofuran carboxylic acid, a non-polar stationary phase (such as a C18 column) would be used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape and retention.

The following table outlines typical parameters for an RP-HPLC method for the analysis of a benzofuran carboxylic acid derivative:

| Parameter | Typical Condition |

| Column | C18 or C8, 5 µm particle size, e.g., 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's absorbance maximum |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) can be employed for the analysis of chlorinated benzofuran intermediates, providing higher selectivity and sensitivity, and enabling the identification of impurities and degradation products. In some cases, derivatization may be necessary to improve the ionization efficiency of the analyte for MS detection nih.gov.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of benzofuran (B130515) derivatives is a well-established field, yet there is a continuous drive to develop methodologies that are more efficient, cost-effective, and environmentally benign. Future research is concentrating on several key areas to improve upon classical synthetic approaches.

The use of novel catalytic systems is also a major focus. While palladium-catalyzed reactions like the Sonogashira coupling are widely used for constructing the benzofuran ring, research is exploring more sustainable and cheaper alternatives. scielo.brnih.gov Copper-based catalysts are gaining traction due to their lower cost and toxicity. acs.org Furthermore, catalyst-free methodologies are being investigated, such as the reaction between nitroepoxides and salicylaldehydes using simple reagents like potassium carbonate in DMF, which aligns with the principles of green chemistry. acs.org

Future efforts will likely emphasize:

Visible-light-mediated catalysis: These reactions can often be performed under mild conditions, reducing energy consumption and offering unique reactivity pathways. nih.gov

Heterogeneous catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, enhancing the sustainability of the process. acs.org

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

These advancements aim to make the synthesis of complex benzofuran-3-carboxylic acid derivatives more practical for large-scale production and accessible for further pharmacological testing.

Discovery of New Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govrsc.orgnih.gov Future research aims to identify novel molecular targets for these compounds and explore new therapeutic indications.

Recent studies have already begun to uncover novel targets. For example, a series of benzofuran derivatives were identified as potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , an enzyme implicated in cancer and autoimmune diseases. nih.gov Similarly, novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been developed as inhibitors of the calcium-activated chloride channel (CaCC), TMEM16A , which is a target for diseases involving epithelial secretion and smooth muscle contraction. nih.gov

The potential therapeutic applications for benzofuran-3-carboxylic acid analogues are broad. Given their established bioactivities, future research could focus on:

Antitubercular Agents: Benzofuran scaffolds have been explored as inhibitors of enzymes crucial for Mycobacterium tuberculosis, such as polyketide synthase 13 (Pks13). acs.orgnih.gov

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of benzofurans make them interesting candidates for targeting pathways involved in diseases like Alzheimer's. nih.gov

Antiviral Therapies: Novel macrocyclic benzofuran compounds have shown activity against the hepatitis C virus, suggesting a potential for developing new antiviral drugs. nih.govrsc.org

Targeted Cancer Therapy: Beyond general cytotoxicity, research is moving towards designing benzofuran derivatives that inhibit specific cancer-related targets like PI3K, VEGFR-2, and various protein tyrosine phosphatases (PTPs). nih.govnih.gov

A systematic approach involving high-throughput screening of 5-Chloro-1-benzofuran-3-carboxylic acid and its analogues against diverse panels of enzymes and receptors will be crucial for uncovering new structure-activity relationships (SAR) and identifying novel, high-value biological targets.

Advanced Computational Design and Optimization of Benzofuran-3-carboxylic Acid Analogues

In silico techniques are becoming indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For benzofuran-3-carboxylic acid analogues, computational chemistry offers powerful tools to predict biological activity, optimize binding affinity, and assess pharmacokinetic properties before committing to costly and time-consuming synthesis.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. Studies on benzofuran derivatives have successfully used docking to understand their interaction with the active sites of enzymes like ERAP1, Mtb Pks13, and various kinases. nih.govnih.govnih.govresearchgate.net For instance, docking studies of an optimized benzofuran inhibitor in ERAP1 revealed that the carboxylate group forms key hydrogen bonds with specific arginine and lysine (B10760008) residues in an allosteric binding site. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to assess the stability of the interaction over time. nih.gov This is crucial for confirming that a promising docking pose translates into a stable binding mode.

Future computational efforts will likely involve a multi-faceted approach:

Virtual Screening: Screening large virtual libraries of benzofuran-3-carboxylic acid analogues against a specific target to identify the most promising candidates for synthesis.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govjazindia.com This helps in prioritizing candidates with better drug-like profiles early in the discovery process.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of benzofuran analogues with their biological activity to guide the design of more potent compounds.

The synergy between computational prediction and experimental validation will be key to efficiently optimizing the benzofuran-3-carboxylic acid scaffold for enhanced potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of In Silico Studies on Benzofuran Derivatives

| Target/Application | Computational Method(s) | Key Findings | Reference(s) |

|---|---|---|---|

| ERAP1 Inhibition | Molecular Docking | Identified key interactions of the carboxylate group with Arg807 and Lys685 in an allosteric site. | nih.gov |

| Mtb Pks13 Inhibition | Molecular Docking, MD Simulations, MM-PBSA | Predicted strong binding energies and stable interactions for lead compounds, comparable to a known inhibitor. | nih.gov |

| PI3K/VEGFR-2 Inhibition | Molecular Docking | Estimated and studied the binding affinity of novel benzofuran hybrids as dual inhibitors. | nih.govresearchgate.net |

| Antibacterial Activity | Molecular Docking, ADMET Prediction | Identified compounds with strong binding affinity to target proteins and favorable pharmacokinetic profiles. | researchgate.net |

| Anticancer Activity | Molecular Docking, ADMET Prediction | Used to estimate binding energy and predict drug-likeness and pharmacokinetic properties of novel derivatives. | jazindia.comresearchgate.net |

Integration with Contemporary Drug Discovery Paradigms (e.g., PROTACs, Covalent Inhibitors)

The versatility of the this compound scaffold makes it an attractive candidate for integration into cutting-edge drug discovery platforms, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ligase, and a linker connecting them. The benzofuran-3-carboxylic acid moiety could serve as a foundational "warhead" for binding a target protein. The carboxylic acid group itself provides a convenient chemical handle for attaching the linker, which would then be connected to an E3 ligase ligand. This approach could be used to target proteins that have proven difficult to inhibit with traditional small molecules.

Covalent inhibitors offer advantages such as prolonged duration of action and high potency by forming a stable bond with their target protein. While irreversible covalent drugs can have risks of off-target toxicity, there is growing interest in developing reversible covalent inhibitors that balance potency with an improved safety profile. nih.gov The benzofuran scaffold could be functionalized with electrophilic "warheads" (e.g., acrylamides, nitriles) that can react with nucleophilic residues (like cysteine or serine) on a target protein. nih.gov The core structure of this compound would serve to direct the inhibitor to the correct binding pocket, ensuring specificity. The development of covalent inhibitor-based PROTACs is also an emerging and viable strategy. rsc.org

The exploration of this compound derivatives within these modern paradigms represents a significant opportunity. Future research in this area would involve designing and synthesizing benzofuran-based PROTACs and covalent inhibitors and evaluating their efficacy in degrading or inhibiting high-value therapeutic targets.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-chloro-1-benzofuran-3-carboxylic acid, and how can intermediates be characterized?

A common approach involves halogenation of benzofuran precursors followed by carboxylation. For example, chlorination of 1-benzofuran derivatives using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions can introduce the chloro-substituent. Carboxylic acid groups are typically introduced via hydrolysis of nitrile intermediates or carboxylation using CO₂ under palladium catalysis. Key intermediates (e.g., ethyl esters or nitriles) should be characterized using - and -NMR to confirm regioselectivity and purity. X-ray crystallography, as demonstrated in studies of analogous compounds (e.g., 5-chloro-7-methyl-2-phenyl derivatives), is critical for resolving structural ambiguities .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition. Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm). -NMR reveals aromatic proton environments (e.g., coupling constants for adjacent protons), while -NMR distinguishes carbonyl carbons (~165–175 ppm). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as shown in studies of sulfinyl- and sulfonyl-substituted benzofurans .

Q. How does the solubility profile of this compound influence experimental design?

The compound’s solubility is limited in nonpolar solvents due to its carboxylic acid group. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions like amide coupling. For recrystallization, mixed solvents (e.g., ethanol/water) are recommended. Solubility data for analogous compounds (e.g., 5-bromo-1-benzofuran-2-carboxylic acid) suggest similar trends, with melting points around 250–260°C indicating high thermal stability .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during electrophilic substitution reactions on benzofuran scaffolds?

Q. What crystallographic strategies resolve structural ambiguities in halogenated benzofuran derivatives?

High-resolution X-ray diffraction with low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts. For non-crystalline samples, synchrotron radiation improves data quality. In studies of 5-chloro-3-ethylsulfinyl derivatives, hydrogen bonding and π–π interactions were critical for stabilizing crystal packing, which can guide co-crystallization agent selection .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes). For example, the carbonyl chloride group in related dihydrobenzofuran derivatives shows high reactivity toward nucleophiles, a property exploitable in prodrug design .

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. pH-rate profiling (pH 1–13) identifies hydrolysis-sensitive regions. For analogs like 5-hydroxy-1-benzofuran-3-one, oxidative degradation pathways dominate under basic conditions, necessitating antioxidant additives in formulations .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile discrepancies in reported biological activities of benzofuran derivatives?

- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., ATCC-certified).

- Control solvent effects : Compare DMSO vs. aqueous solubility impacts on activity.

- Validate purity : LC-MS or elemental analysis ensures compound integrity.

Studies on sulfinyl- and sulfonyl-substituted analogs emphasize the need for rigorous stereochemical control, as minor impurities can skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.